molecular formula C23H33ClN3O4+ B13753517 3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride CAS No. 58323-10-7

3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride

Cat. No.: B13753517
CAS No.: 58323-10-7
M. Wt: 451.0 g/mol
InChI Key: DAVMMSSUQHAKJC-UDKBZEQTSA-O
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Description

3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride is a complex organic compound with a unique structure that includes a dibenzofuran core, a piperazine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride typically involves multiple steps. The initial step often includes the formation of the dibenzofuran core through a cyclization reaction. This is followed by the introduction of the piperazine ring via a nucleophilic substitution reaction. The final step involves the addition of the propanamide group through an amidation reaction. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of cellular signaling, inhibition of enzyme activity, or disruption of cellular processes.

Properties

CAS No.

58323-10-7

Molecular Formula

C23H33ClN3O4+

Molecular Weight

451.0 g/mol

IUPAC Name

3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride

InChI

InChI=1S/C23H31N3O4.ClH/c1-15-4-5-19-17(14-15)23(3)8-6-18(28)21(22(23)30-19)26(16(2)27)12-10-25(11-13-26)9-7-20(24)29;/h4-5,14,21-22H,6-13H2,1-3H3,(H-,24,29);1H/p+1/t21-,22-,23-;/m1./s1

InChI Key

DAVMMSSUQHAKJC-UDKBZEQTSA-O

Isomeric SMILES

CC1=CC2=C(C=C1)O[C@H]3[C@@]2(CCC(=O)[C@H]3[N+]4(CCN(CC4)CCC(=O)N)C(=O)C)C.Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3[N+]4(CCN(CC4)CCC(=O)N)C(=O)C)C.Cl

Origin of Product

United States

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